1-Cyclobutyl-1H-pyrazol-4-amine
Overview
Description
1-Cyclobutyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole compounds are known for their diverse pharmacological effects .
Mode of Action
Pyrazole compounds, in general, are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Pyrazole compounds are known to influence a variety of biochemical pathways due to their diverse pharmacological effects .
Result of Action
The diverse pharmacological effects of pyrazole compounds suggest a range of potential molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of chemical compounds .
Biological Activity
1-Cyclobutyl-1H-pyrazol-4-amine is a heterocyclic organic compound belonging to the pyrazole family. Its molecular formula is , and it features a cyclobutyl group attached to the first nitrogen of the pyrazole ring, with an amine group located at the fourth carbon position. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry and drug development.
Anticancer Potential
Research indicates that pyrazole derivatives, including those structurally related to this compound, may exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Compounds similar to this compound have shown antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Studies have reported that certain pyrazole derivatives can induce apoptosis in these cells by enhancing caspase activity and causing cell cycle arrest in the G2/M phase .
Case Studies
- Antitumor Activity : In a study focusing on pyrazole derivatives, compounds demonstrated effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells at micromolar concentrations. The compounds also arrested cell cycle progression, indicating their potential as anticancer agents .
- Synthetic Applications : The synthesis of functionalized pyrazole derivatives has been explored extensively, with applications in developing new anticancer therapies. For example, modifications in substituents on the pyrazole ring significantly influenced biological activity and selectivity against cancer cell lines .
Comparative Biological Activity
To understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:
Synthesis and Evaluation
The synthesis of this compound involves various methodologies that allow for functionalization at different positions on the pyrazole ring. The compound has been explored for its potential as a building block in drug development due to its versatile reactivity and biological properties.
Future Directions
Ongoing research aims to elucidate the specific molecular targets and pathways involved in the biological activity of this compound. Further studies are essential to fully understand its pharmacological potential and optimize its structure for enhanced therapeutic efficacy.
Properties
IUPAC Name |
1-cyclobutylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZOOJZSEDWGND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190380-64-3 | |
Record name | 1-cyclobutyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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